3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Overview
Description
3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrroline moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antileishmanial efficacy against visceral leishmaniasis (vl) .
Mode of Action
It’s worth noting that similar compounds have shown potential in vitro antileishmanial activity .
Pharmacokinetics
A similar compound has been evaluated for its stability in both simulated gastric fluid and simulated intestinal fluid , which are crucial aspects of drug bioavailability.
Result of Action
Similar compounds have demonstrated inhibition in liver and spleen parasite burden in infected balb/c mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment can be employed to construct the condensed pyrrolo[2,3-c]pyridine fragment . Another method involves the Pictet-Spengler reaction, which is accompanied by cyclization and oxidation in the final step .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.
2-(3-Pyridyl)-1-pyrroline: Another related compound with a pyrroline moiety fused to a pyridine ring.
Uniqueness
3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is unique due to its specific fusion of a quinoline ring with a pyrroline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSZXWQRKVSDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587623 | |
Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916572-56-0 | |
Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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